molecular formula C20H24N2O3 B2492179 2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034548-66-6

2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2492179
CAS RN: 2034548-66-6
M. Wt: 340.423
InChI Key: PQYAFHIMWCZCAV-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyridine ring, a tetrahydro-2H-pyran ring, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and benzamide groups are aromatic, while the tetrahydro-2H-pyran ring is a saturated cyclic ether .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the ether group in the tetrahydro-2H-pyran ring could potentially undergo cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar groups present in the molecule. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Anti-Tubercular Activity

2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide: has been investigated for its anti-tubercular properties. In a study by Singireddi et al., a series of novel derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development.

Csp3-H Oxidation

Transition metals can catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. In this context, 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide derivatives have been explored. Specifically, a copper-catalyzed approach enables the direct Csp3-H oxidation of pyridin-2-yl-methanes to produce pyridin-2-yl-methanones under mild conditions . This method offers an efficient route to valuable ketone derivatives.

Biochemical Research

Researchers have utilized 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide in biochemical studies. For instance, it is available as a biochemical for proteomics research, and its molecular formula is C22H24N4O3 . While specific applications in this field may vary, its availability underscores its relevance in biological investigations.

properties

IUPAC Name

2-ethoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-25-18-8-4-3-7-17(18)20(23)22-19(15-9-12-24-13-10-15)16-6-5-11-21-14-16/h3-8,11,14-15,19H,2,9-10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYAFHIMWCZCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

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